REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][S:4]([NH:7][C:8]1[CH:9]=[C:10]([C:18]([O:20][CH3:21])=[O:19])[CH:11]=[C:12]([CH:17]=1)[C:13]([O:15][CH3:16])=[O:14])(=[O:6])=[O:5].I[CH3:23]>CN(C=O)C>[CH3:23][N:7]([C:8]1[CH:9]=[C:10]([C:18]([O:20][CH3:21])=[O:19])[CH:11]=[C:12]([CH:17]=1)[C:13]([O:15][CH3:16])=[O:14])[S:4]([CH3:3])(=[O:6])=[O:5] |f:0.1|
|
Name
|
|
Quantity
|
1.435 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
|
Name
|
|
Quantity
|
0.62 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by H2O (25 mL)
|
Type
|
EXTRACTION
|
Details
|
Then the reaction mixture was extracted with EtOAc
|
Type
|
WASH
|
Details
|
further washed with H2O
|
Type
|
CUSTOM
|
Details
|
to remove excess of DMF
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product thus obtained
|
Type
|
WASH
|
Details
|
was washed with hexanes
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(S(=O)(=O)C)C=1C=C(C=C(C(=O)OC)C1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |